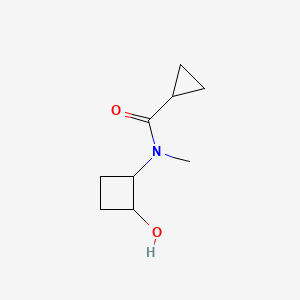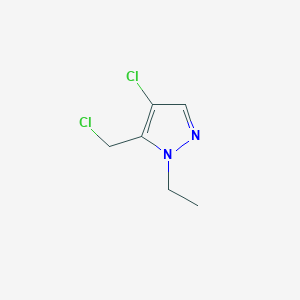
4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” were not found, similar compounds such as “4-chloromethyl-5-methyl-1, 3-dioxol-2-one” have been synthesized through methods like ene-chlorination .Molecular Structure Analysis
The molecular structure of “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” would likely involve a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “4-chloro”, “5-(chloromethyl)”, and “1-ethyl” parts of the name suggest that these groups are attached to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A general method for the synthesis of 4-(alkyl)pyrazoles, including compounds similar to 4-chloro-5-(chloromethyl)-1-ethyl-1H-pyrazole, has been developed. This method involves the reaction of organyl diethylacetals with the Vilsmeier reagent, followed by reaction with hydrazine monohydrogenchloride to yield desired pyrazoles. Tetrakis[(4-ethyl)pyrazolyl]propane was prepared by a transamination reaction and reacts with Ag(NO3) to yield a complex with an unprecedented tetra(nitrato)argentate anion, demonstrating the compound's utility in forming novel coordination complexes (Reger et al., 2003).
Novel synthesis approaches under environmentally benign conditions have been explored, such as the microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters from 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and hydrazine methyl carboxylate under solvent-free conditions, highlighting the potential for green chemistry applications of pyrazole derivatives (Martins et al., 2006).
Reactivity and Applications
The structural diversity of pyrazole derivatives, such as the annular tautomerism of NH-pyrazoles, has been studied, providing insights into their potential applications in materials science and coordination chemistry (Cornago et al., 2009).
Pyrazole derivatives have been used to synthesize water-soluble pyrazolate rhodium(I) complexes, indicating their utility in catalysis and as ligands in metal-organic frameworks, which can be applied in various chemical transformations and as materials for gas storage or separation (Esquius et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-5-(chloromethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2/c1-2-10-6(3-7)5(8)4-9-10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXDBDYEPXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



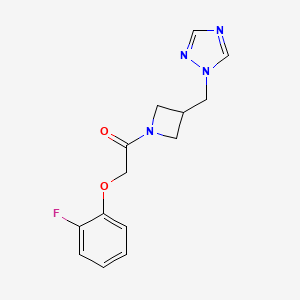
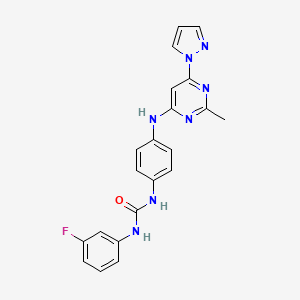

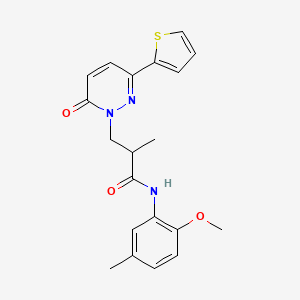
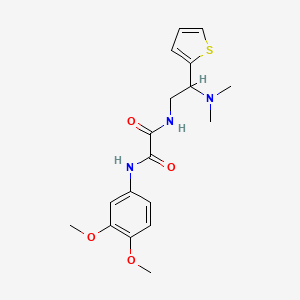

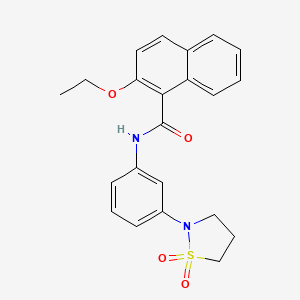
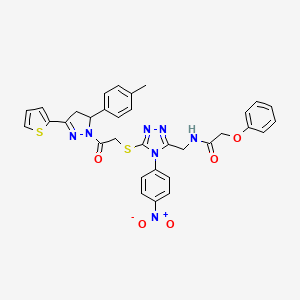

![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)

